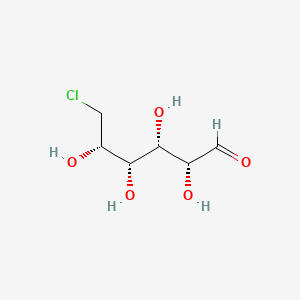

6-Chloro-6-deoxy-D-glucose

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNVPHMOCWHHO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40656-44-8 | |

| Record name | 6-Chloro-6-deoxy-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40656-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-6-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040656448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEOXYDEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7962C6LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most efficient method for synthesizing 6-chloro-6-deoxy-D-glucose involves a chlorinating intermediate formed by reacting oxalyl chloride with N,N-dimethylformamide (DMF). This generates a sterically hindered cation that selectively targets the primary hydroxyl group at the sixth carbon of glucose. The reaction proceeds as follows:

-

Dissolution and Activation :

Dried glucose (1 equivalent) is dissolved in anhydrous DMF under nitrogen atmosphere. Oxalyl chloride (4–10 equivalents) is added dropwise at 0°C, forming a chlorinating intermediate. -

Chlorination :

The mixture is heated to 50°C for 16 hours, during which the C6 hydroxyl group is replaced by chlorine. -

Hydrolysis and Work-up :

The crude product is treated with water at 90°C for 2 hours to hydrolyze any residual intermediates. Subsequent evaporation under reduced pressure yields a syrupy residue.

Purification and Characterization

To isolate high-purity this compound, the residue is acetylated with acetic anhydride and pyridine, forming 6-chloro-6-deoxy-glucose tetraacetate. This intermediate is purified via silica gel chromatography (ethyl acetate:petroleum ether, 9:1) and recrystallized from ethanol. De-esterification is achieved using sodium methoxide in methanol, followed by ion-exchange resin treatment and final crystallization from ethanol-ether. The process achieves an overall yield of 57%.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C (chlorination), 90°C (hydrolysis) |

| Yield (Overall) | 57% |

| Purity (Final Product) | >95% (by NMR and TLC) |

Disaccharide Chlorination and Hydrolysis

Maltose as a Precursor

An alternative route involves chlorinating maltose, a disaccharide composed of two glucose units. Treatment with oxalyl chloride and DMF under analogous conditions produces 6,6'-dichloro-6,6'-dideoxymaltose. Hydrolysis of this dimer using dilute hydrochloric acid yields two molecules of this compound.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The direct glucose chlorination method is preferred for laboratory-scale synthesis due to its straightforward protocol and reproducibility. In contrast, the disaccharide approach may offer cost benefits for industrial production but requires optimization of hydrolysis conditions.

Table 1: Method Comparison

Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-6-deoxy-D-glucose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution, ammonia for amine substitution, and thiols for thiol substitution. These reactions typically occur under mild to moderate conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: Products include 6-hydroxy-6-deoxy-D-glucose, 6-amino-6-deoxy-D-glucose, and 6-thio-6-deoxy-D-glucose.

Oxidation and Reduction: Products include 6-chloro-6-deoxy-D-gluconic acid and reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Metabolic Studies

Research indicates that 6-Chloro-6-deoxy-D-glucose interacts with glucose transport mechanisms. It competes with D-glucose for transport into cells, significantly affecting glucose metabolism. Studies have shown that it can inhibit glucose oxidation in specific tissues, thereby impacting energy production pathways .

2. Antidiabetic Potential

A derivative known as 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ) has been studied for its antidiabetic effects. In animal models of Type 1 and Type 2 diabetes, 6Cl-TGQ demonstrated the ability to lower blood glucose levels effectively. It activates insulin receptor signaling without promoting cancer cell proliferation, suggesting potential for diabetes management .

3. Antifertility Effects

Research has shown that this compound exhibits antifertility actions in male rats by impairing glucose utilization in spermatozoa. This effect leads to reversible infertility at certain dosages, indicating its potential as a contraceptive agent . The mechanism appears to involve interference with glycolytic enzymes critical for sperm energy metabolism.

Case Study: Antidiabetic Effects in Animal Models

In a study involving high-fat diet-induced Type 2 diabetic mice, administration of 6Cl-TGQ resulted in significant reductions in blood glucose levels comparable to insulin treatment. This study highlighted the compound's ability to enhance glucose uptake in adipocytes and improve overall glucose tolerance .

Case Study: Fertility Impact

Another study focused on the antifertility effects of this compound demonstrated that male rats treated with the compound exhibited reduced fertility rates due to impaired glucose metabolism in spermatozoa. The effects were reversible after cessation of treatment, indicating a potential application in reproductive health research .

Wirkmechanismus

The mechanism of action of 6-Chloro-6-deoxy-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to glucose, it can be taken up by glucose transporters and phosphorylated by hexokinase. the presence of the chlorine atom disrupts further metabolism, leading to the accumulation of phosphorylated intermediates and inhibition of glycolysis . This mechanism is exploited in research to study glucose metabolism and as a potential therapeutic approach for conditions such as cancer and diabetes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.

6-Deoxy-D-glucose: A glucose analog lacking the hydroxyl group at the sixth carbon.

Uniqueness of 6-Chloro-6-deoxy-D-glucose

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Unlike other glucose analogs, it can undergo specific substitution reactions and has unique interactions with metabolic enzymes and transporters . This makes it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

6-Chloro-6-deoxy-D-glucose is a modified glucose molecule where the hydroxyl group at the sixth carbon is replaced by a chlorine atom. This structural alteration significantly impacts its chemical and biological properties, making it an important subject for research in glucose metabolism, transport mechanisms, and potential therapeutic applications.

The presence of the chlorine atom in this compound alters its reactivity compared to standard glucose. This compound can participate in various chemical reactions, including substitution and oxidation, leading to the formation of derivatives such as 6-hydroxy-6-deoxy-D-glucose and 6-chloro-6-deoxy-D-gluconic acid.

This compound acts primarily as a competitive inhibitor of glucose transport across cell membranes. Its structural similarity to glucose allows it to bind to glucose transporters, but the chlorine substitution disrupts further metabolic processing. This leads to the accumulation of phosphorylated intermediates and inhibits glycolysis .

Glucose Transport Inhibition

Research indicates that this compound interferes with sugar transport in various biological systems. Notably, it has been shown to affect sugar transport across the epithelium of the rat caput epididymidis, suggesting a potential role in male antifertility .

Antidiabetic Effects

A derivative of this compound, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose (referred to as 6Cl-TGQ), has demonstrated significant antidiabetic effects. In studies involving high-fat diet-induced Type 2 diabetes (T2D) mice, 6Cl-TGQ was found to lower blood glucose levels effectively and improve glucose tolerance when administered orally . The compound stimulated glucose uptake in adipocytes comparably to insulin and showed low carcinogenic potential, making it a promising candidate for diabetes treatment .

Research Findings

Case Studies

- Male Fertility Inhibition : In a study examining male reproductive health, administration of this compound resulted in decreased sugar transport across reproductive tissues in rats, suggesting its potential use as a male contraceptive agent .

- Antidiabetic Efficacy : In T2D mouse models, treatment with 6Cl-TGQ led to significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound was effective at doses as low as 5 mg/kg administered bi-daily .

Toxicity and Safety

While preliminary studies indicate that this compound has beneficial biological activities, concerns regarding its toxicity remain. Appropriate safety measures are recommended when handling this compound due to its potential adverse effects observed in some experimental settings .

Q & A

Q. What are the established synthesis routes for 6-Chloro-6-deoxy-D-glucose, and what analytical methods validate its purity?

The synthesis typically involves selective chlorination at the C6 position of D-glucose derivatives, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselective substitution and stereochemistry (e.g., absence of β-anomer signals in H NMR) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted precursors or byproducts .

- Mass Spectrometry (MS) : To verify molecular weight (198.6 g/mol) and isotopic patterns .

Q. How is this compound utilized in biochemical assays?

It serves as a non-metabolizable glucose analog to study glucose transport and metabolism in cells. For example:

- Competitive Inhibition Assays : Compete with natural glucose for transporters (e.g., GLUT1) to quantify uptake kinetics .

- Enzymatic Studies : Investigate hexokinase activity by measuring phosphorylation rates compared to D-glucose .

- Toxicity Screening : Monitor cell viability post-exposure to assess its impact on glycolysis-dependent pathways .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or high-concentration preparations due to potential respiratory irritancy .

- Waste Disposal : Segregate halogenated organic waste for incineration or specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address challenges in regioselective synthesis of this compound?

Common issues include over-chlorination or incomplete reaction. Methodological improvements include:

- Protecting Group Strategies : Temporarily block reactive hydroxyl groups (e.g., C2 and C4) with acetyl or benzyl groups before chlorination .

- Solvent Optimization : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reagent reactivity .

- Kinetic Monitoring : Employ real-time FTIR or TLC to track reaction progress and terminate at optimal yield .

Q. What conflicting data exist regarding its biological activity, and how can they be resolved?

Some studies report inhibitory effects on glucose metabolism, while others note negligible impact. To reconcile contradictions:

- Cell Line Variability : Test across multiple models (e.g., cancer vs. normal cells) to assess context-dependent effects .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, serum concentration) .

- Metabolomic Profiling : Use LC-MS/MS to quantify downstream metabolites (e.g., ATP, lactate) and confirm target engagement .

Q. What novel applications in material science are emerging for this compound?

Recent studies explore its role as a precursor for:

- Glycopolymer Synthesis : Incorporate into hydrogels for controlled drug delivery systems via click chemistry .

- Chiral Building Blocks : Derivatize into C-nucleoside analogues for antiviral or anticancer agent development .

- Surface Functionalization : Modify nanoparticles for targeted glucose transporter-mediated cellular uptake .

Methodological Guidance

Q. How should researchers design experiments to assess its interaction with glucose transporters?

- Radiolabeled Tracers : Use C or H-labeled this compound in competitive binding assays .

- Fluorescence Quenching : Pair with fluorescent glucose analogs (e.g., 2-NBDG) to measure transporter affinity via Förster resonance energy transfer (FRET) .

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in GLUT family proteins .

Q. What strategies mitigate its toxicity in long-term cell culture studies?

- Pulsed Exposure : Limit treatment duration (e.g., 24-hour cycles) to minimize metabolic disruption .

- Rescue Experiments : Co-administer metabolites like pyruvate or glutamine to bypass glycolysis inhibition .

- Cytoprotective Agents : Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress .

Data Analysis and Validation

Q. How can contradictory NMR spectral data be interpreted?

Discrepancies in peak splitting or integration may arise from:

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups while controlling for family-wise error rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.